

An In-depth Technical Guide to the Basal Expression of MTMR14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRT-14

Cat. No.: B10830227

[Get Quote](#)

Disclaimer: Initial searches for a gene or protein specifically named "**MRT-14**" did not yield a recognized molecular entity in public databases. The information provided in this guide pertains to Myotubularin-related protein 14 (MTMR14), which is a plausible candidate for the intended query. Should "**MRT-14**" refer to a different molecule, please provide the correct nomenclature for a revised report. Other potential, though less likely, interpretations of the query could include MMP14 (Matrix Metalloproteinase 14) or MRPL14 (Mitochondrial Ribosomal Protein L14).

Introduction to MTMR14

Myotubularin-related protein 14 (MTMR14), also known as hJumpy or C3orf29, is a phosphoinositide phosphatase encoded by the MTMR14 gene in humans.[1][2] This enzyme plays a crucial role in cellular signaling by specifically dephosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][3] These lipids are key components of intracellular membranes and are integral to the regulation of vesicular trafficking, endosomal sorting, and autophagy.

Functionally, MTMR14 is recognized as a key negative regulator of autophagy.[3] Its expression has been shown to increase with myotubule formation and differentiation.[1] Dysregulation of MTMR14 has been implicated in several disease states; mutations in the MTMR14 gene are associated with autosomal dominant centronuclear myopathy, and its overexpression has been observed in liver cancer, where it may inhibit cell apoptosis and promote migration.[3]

Basal Expression Levels of MTMR14

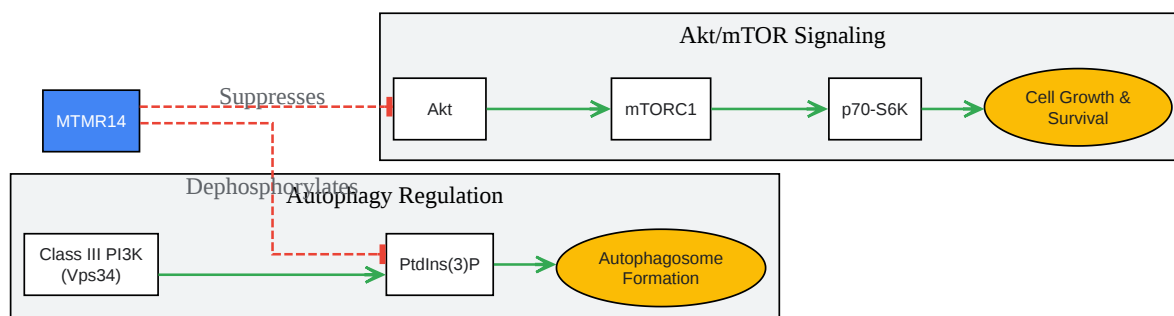
Quantitative data on the basal expression of MTMR14 across a wide panel of common cell lines is not readily available in a consolidated format. However, expression data at the tissue level provides valuable insight into its physiological roles. The following table summarizes the top tissues with notable MTMR14 RNA expression based on available data.[\[1\]](#)

Organism	Tissues with High Expression
Human	Monocyte, Granulocyte, Apex of Heart, Blood, Gastrocnemius Muscle, Right Auricle of Heart, Muscle of Thigh, Bone Marrow Cell, Left Ventricle, Spleen [1]
Mouse	Zygote, Primary Oocyte, Secondary Oocyte, Spermatid, Granulocyte, Spermatocyte, Epiblast, Tail of Embryo, Gonadal Ridge, Genital Tubercle [1]

Researchers are encouraged to consult resources like the GeneCards, BioGPS, or the Human Protein Atlas for more detailed expression data and to determine the basal expression in specific cell lines of interest via the experimental protocols outlined below.

Signaling Pathway Involvement

MTMR14 functions as a critical regulator in the autophagy pathway by controlling the levels of PtdIns(3)P. PtdIns(3)P is essential for the initiation and maturation of autophagosomes. By dephosphorylating PtdIns(3)P, MTMR14 effectively acts as a brake on the autophagy process. Furthermore, studies have shown that MTMR14 can suppress the Akt/GSK3 β /mTOR/p70-S6K signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: MTMR14 signaling interactions.

Experimental Protocols for Measuring Basal Expression

Accurate quantification of MTMR14 expression is fundamental to understanding its role in a given biological context. The two most common methods for measuring basal expression at the mRNA and protein levels are Quantitative Real-Time PCR (qPCR) and Western Blotting, respectively.

Quantitative Real-Time PCR (qPCR) for MTMR14 mRNA

This protocol provides a framework for quantifying MTMR14 transcript levels.

- Cell Culture and Lysis:
 - Culture selected cell lines to ~80% confluency under standard conditions.
 - Harvest cells and perform total RNA extraction using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Reverse Transcription:

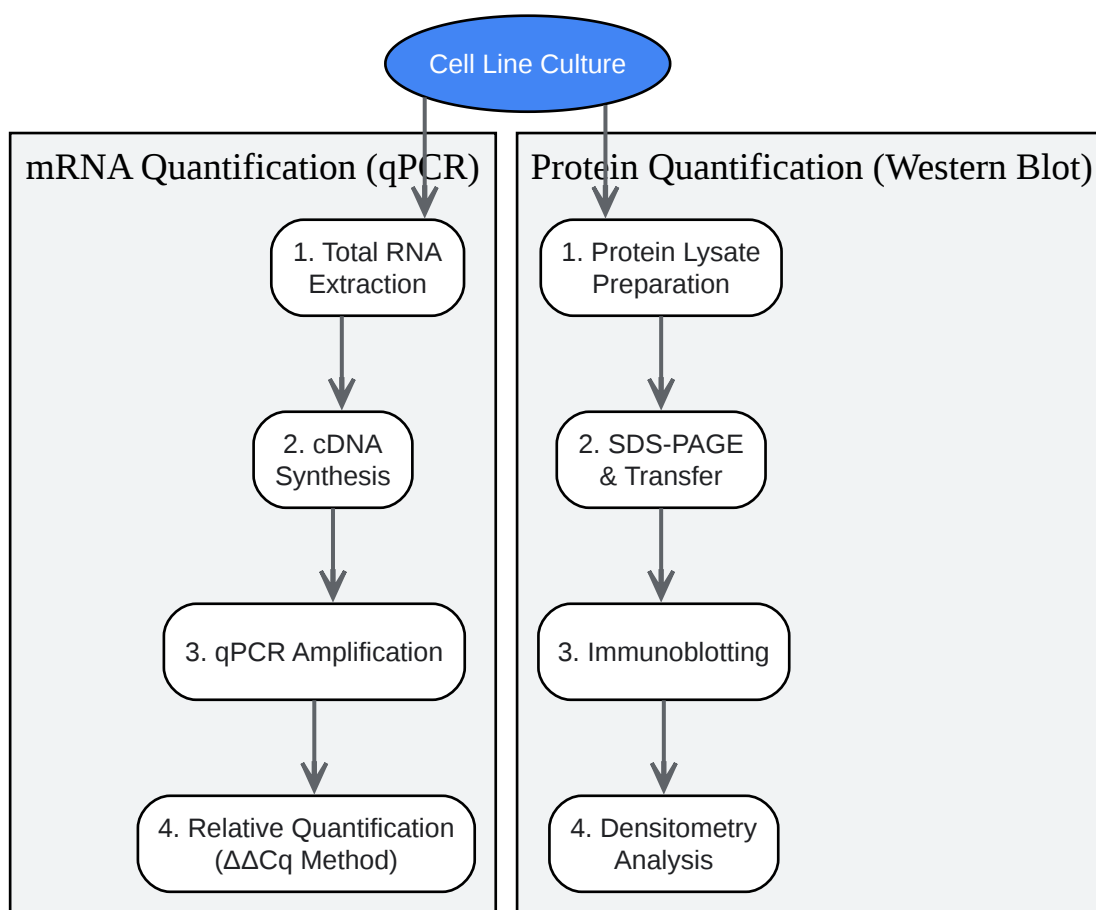
- Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
- qPCR Reaction:
 - Prepare a reaction mix containing cDNA template, forward and reverse primers for MTMR14, and a SYBR Green-based qPCR master mix.
 - Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
 - Perform the qPCR reaction in a compatible instrument. A typical thermal cycling profile is: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
 - Analyze the data using the comparative C_q ($\Delta\Delta C_q$) method to determine the relative expression of MTMR14.

Western Blotting for MTMR14 Protein

This protocol allows for the detection and semi-quantitative analysis of MTMR14 protein.

- Protein Extraction:
 - Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
 - Separate proteins by size on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for MTMR14 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Re-probe the membrane with an antibody for a loading control protein (e.g., β -actin, GAPDH) for normalization.



[Click to download full resolution via product page](#)

Caption: General workflow for expression analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTMR14 - Wikipedia [en.wikipedia.org]
- 2. Gene symbol report | HUGO Gene Nomenclature Committee [genenames.org]
- 3. MTMR14 myotubularin related protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basal Expression of MTMR14]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830227#basal-expression-levels-of-mrt-14-in-various-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com